N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide
Übersicht
Beschreibung
N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, and anxiety disorders. It is a GABA analog that binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Wirkmechanismus
N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of several neurotransmitters, including glutamate, norepinephrine, and substance P, which are involved in pain and anxiety pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a reduction in neuronal excitability. This compound also reduces the release of several neurotransmitters, including glutamate, norepinephrine, and substance P. This reduction in neurotransmitter release leads to a reduction in pain and anxiety symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide has several advantages for lab experiments. It is a well-tolerated medication with a low risk of side effects. It has a high bioavailability and is rapidly absorbed after oral administration. However, this compound also has some limitations for lab experiments. It can be expensive to synthesize and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide. One area of research is the development of more effective and targeted medications for epilepsy, neuropathic pain, and anxiety disorders. Another area of research is the investigation of this compound's potential for treating other conditions, such as fibromyalgia and restless leg syndrome. Additionally, there is a need for further research on the long-term effects of this compound use and its potential for abuse or addiction.
Conclusion:
In conclusion, this compound is a medication used to treat epilepsy, neuropathic pain, and anxiety disorders. It is synthesized by reacting 3-isobutyl GABA with methylamine and then cyclizing the resulting intermediate with cyclohexanone. This compound binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which leads to a reduction in neurotransmitter release and a reduction in pain and anxiety symptoms. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more effective and targeted medications and the investigation of its potential for treating other conditions.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide has been extensively studied for its effectiveness in treating epilepsy, neuropathic pain, and anxiety disorders. It has been shown to reduce the frequency of seizures in patients with epilepsy and improve pain relief in patients with neuropathic pain. This compound has also been found to be effective in reducing anxiety symptoms in patients with generalized anxiety disorder.
Eigenschaften
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-20-16-11-9-14(10-12-16)13(2)18-17(19)15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLYJFQGZOLRQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.